Rbin-2

Description

Structure

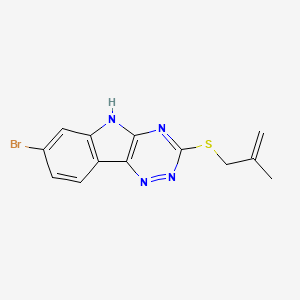

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4S/c1-7(2)6-19-13-16-12-11(17-18-13)9-4-3-8(14)5-10(9)15-12/h3-5H,1,6H2,2H3,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDAOBDZJJZJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CSC1=NC2=C(C3=C(N2)C=C(C=C3)Br)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Rbin-2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Rbin-2, a potent and selective small molecule inhibitor of eukaryotic ribosome biogenesis. By directly targeting the essential AAA+ ATPase Midasin (Mdn1), this compound provides a powerful tool for dissecting the intricate process of ribosome assembly and presents a potential avenue for therapeutic intervention in diseases characterized by dysregulated ribosome production, such as cancer. This document provides a comprehensive overview of the core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Inhibition of Midasin's ATPase Activity Disrupts 60S Ribosome Subunit Assembly

This compound exerts its biological effect through the direct, reversible, and selective inhibition of Midasin (Mdn1), a crucial enzyme in the biogenesis of the large 60S ribosomal subunit.[1][2] Midasin, a member of the AAA+ (ATPases Associated with diverse cellular Activities) protein family, utilizes the energy from ATP hydrolysis to facilitate the assembly and maturation of ribosomal precursors.[1] this compound specifically targets and inhibits this ATPase activity, thereby stalling the ribosome assembly line.[1]

The inhibitory action of this compound is dose-dependent, though it plateaus at approximately 50% inhibition, suggesting that it may act on a specific subset of Mdn1's ATPase domains or that its binding affects a particular conformational state of the enzyme.[1] This inhibition has been demonstrated to be significantly more potent than its structural analog, Rbin-1. The specificity of this compound for Mdn1 has been confirmed through studies involving yeast strains with mutations in the MDN1 gene. Strains with a sensitivity-conferring mutation (mdn1-L1113F) show increased susceptibility to this compound, while those with a resistance-conferring mutation (mdn1-F1093L) are substantially less affected.

The primary consequence of Mdn1 inhibition by this compound is the disruption of the assembly of Nsa1 particles, which are nucleolar precursors to the 60S ribosomal subunit. This leads to an overall decrease in the production of mature 60S subunits and a subsequent impairment of protein synthesis, ultimately inhibiting cell growth.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of this compound action on 60S ribosome subunit biogenesis.

Caption: Workflow for characterizing the activity and mechanism of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analog Rbin-1.

Table 1: In Vitro and In Vivo Potency of this compound

| Compound | GI50 (nM) | ATPase Inhibition at 1 µM | Apparent EC50 (µM) |

| This compound | 14 ± 1 | ~40% | ~0.3 |

| Rbin-1 | 136 ± 7 | ~40% | Not Reported |

Data sourced from Kawashima et al., 2016.

Table 2: Effect of Mdn1 Mutations on this compound Activity

| Mdn1 Strain | This compound Activity |

| Wild-type | Sensitive |

| mdn1-F1093L (Resistance-conferring) | Substantially Reduced |

| mdn1-L1113F (Sensitivity-conferring) | Increased |

Data interpretation from Kawashima et al., 2016.

Detailed Experimental Protocols

In Vitro Mdn1 ATPase Activity Assay

This protocol is adapted from the methods described for characterizing Rbin-1 and its analogs.

Objective: To measure the dose-dependent inhibition of recombinant Mdn1's ATPase activity by this compound.

Materials:

-

Purified recombinant Mdn1 protein (wild-type and mutant forms)

-

This compound (dissolved in DMSO)

-

ATPase assay buffer (specific composition to be optimized, but typically includes Tris-HCl, MgCl2, KCl, and DTT)

-

ATP

-

Malachite green-based phosphate detection reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a dilution series of this compound in DMSO. The final DMSO concentration in all wells should be kept constant (e.g., 1%).

-

In a 96-well plate, add the ATPase assay buffer.

-

Add the purified Mdn1 protein to each well to a final concentration that yields a robust signal.

-

Add the diluted this compound or DMSO (as a vehicle control) to the wells.

-

Pre-incubate the plate at the optimal temperature for Mdn1 activity (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding a saturating concentration of ATP to each well.

-

Incubate the plate at the reaction temperature for a time period within the linear range of the assay (e.g., 30-60 minutes).

-

Stop the reaction by adding the malachite green reagent, which will form a colored complex with the free phosphate released from ATP hydrolysis.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the apparent EC50 value.

Northern Blot Analysis for rRNA Processing

This protocol is based on the methodology used to assess the impact of Rbin compounds on ribosome biogenesis.

Objective: To detect defects in pre-rRNA processing in yeast cells treated with this compound.

Materials:

-

Yeast cell culture (e.g., Saccharomyces cerevisiae)

-

This compound (dissolved in DMSO)

-

Yeast growth medium (e.g., YPD)

-

RNA extraction kit or reagents (e.g., hot acid phenol method)

-

DIG Northern Starter Kit (or similar non-radioactive labeling and detection system)

-

Agarose gel electrophoresis system

-

Formaldehyde

-

MOPS buffer

-

Positively charged nylon membrane

-

UV crosslinker

-

Hybridization oven

-

DIG-labeled probes specific for different pre-rRNA species and mature rRNAs

Procedure:

-

Grow yeast cells to mid-log phase in liquid culture.

-

Treat the cells with this compound at a concentration that inhibits growth (e.g., 10x GI50) or with DMSO as a control for a specified time (e.g., 1-2 hours).

-

Harvest the cells by centrifugation and extract total RNA using a standard protocol.

-

Quantify the RNA concentration and assess its integrity.

-

Denature an equal amount of total RNA from each sample by heating in a formaldehyde-containing loading buffer.

-

Separate the denatured RNA on a large 1.3% agarose gel containing 1.85% formaldehyde and MOPS buffer.

-

For visualization of abundant rRNAs (25S, 18S), stain the gel with a nucleic acid stain like GelRed.

-

Transfer the RNA from the gel to a positively charged nylon membrane using a capillary transfer system.

-

UV crosslink the RNA to the membrane.

-

Pre-hybridize the membrane in a hybridization solution at the appropriate temperature.

-

Hybridize the membrane overnight with a DIG-labeled probe specific for a particular pre-rRNA intermediate.

-

Wash the membrane under stringent conditions to remove unbound probe.

-

Block the membrane and incubate with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Wash the membrane to remove excess antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analyze the pattern of pre-rRNA intermediates to identify specific processing steps that are blocked or delayed by this compound treatment.

Competition Binding Assay using a Cross-linkable Rbin Analog

This protocol is a conceptual adaptation based on the use of Rbin-XL, a UV-cross-linkable analog of Rbin-1, to demonstrate target engagement.

Objective: To provide evidence for the direct binding of this compound to Mdn1 by competing with a tagged, cross-linkable analog.

Materials:

-

Purified Mdn1 protein constructs

-

A UV-cross-linkable and taggable Rbin analog (e.g., Rbin-XL, which contains a diazirine for cross-linking and an alkyne for click chemistry)

-

This compound

-

UV lamp (365 nm)

-

Click chemistry reagents (e.g., a fluorescent azide like rhodamine-azide, copper sulfate, and a reducing agent)

-

SDS-PAGE system

-

Fluorescence gel scanner and Coomassie staining reagents

Procedure:

-

In separate microcentrifuge tubes, mix the purified Mdn1 protein with either the cross-linkable Rbin analog alone or with the cross-linkable analog and a molar excess (e.g., 25-fold) of this compound.

-

Incubate the mixtures on ice in the dark for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.

-

Expose the samples to UV light to induce covalent cross-linking of the analog to its binding partner(s).

-

Perform a click chemistry reaction to attach a fluorescent tag (e.g., rhodamine) to the alkyne group of the cross-linked analog.

-

Denature the protein samples and resolve them by SDS-PAGE.

-

Scan the gel using a fluorescence scanner to detect the rhodamine signal, which indicates the proteins that were cross-linked to the analog.

-

Subsequently, stain the same gel with Coomassie Brilliant Blue to visualize the total protein in each lane.

-

Quantify the fluorescence and Coomassie signals for the Mdn1 band in each lane.

-

A significant reduction in the fluorescent signal in the sample containing excess this compound, relative to the sample with the analog alone, indicates that this compound competes for the same binding site on Mdn1.

This comprehensive guide provides a detailed understanding of the mechanism of action of this compound, offering valuable insights for researchers investigating ribosome biogenesis and for professionals in the field of drug development. The provided data and protocols serve as a foundation for further exploration of this potent inhibitor and its potential applications.

References

Rbin-2 as a Potent and Specific Inhibitor of the AAA+ ATPase Midasin in Yeast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Rbin-2, a member of the ribozinoindole (Rbin) class of small molecules, as a potent, reversible, and specific inhibitor of the essential yeast AAA+ (ATPases Associated with diverse cellular activities) protein, Midasin (also known as Mdn1 or Rea1). Midasin plays a critical role in the biogenesis of the 60S ribosomal subunit, a fundamental process for cell growth and proliferation. This compound offers a powerful chemical tool to dissect the intricate steps of ribosome assembly and presents a potential avenue for therapeutic development. This document details the mechanism of action of this compound, provides quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and visualizes the associated cellular pathways.

Introduction to Midasin and its Role in Ribosome Biogenesis

Midasin is a large, ~560-600 kDa protein that is essential for cell viability in eukaryotes, including the budding yeast Saccharomyces cerevisiae and the fission yeast Schizosaccharomyces pombe.[1][2] It is characterized by a ring of six AAA+ ATPase domains and a long "tail" region culminating in a Metal Ion-Dependent Adhesion Site (MIDAS) domain.[2][3] Midasin functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel pre-ribosomal particles and facilitate the release of various biogenesis factors, a crucial step for the maturation and nuclear export of the pre-60S ribosomal subunit.[4]

Midasin's function is integral to several key transitions in the 60S subunit assembly line. It mediates the dissociation of the NOP7 complex from early pre-60S particles, a prerequisite for their export from the nucleolus to the nucleoplasm. Subsequently, it is recruited to nucleoplasmic pre-60S particles and, in an ATP-dependent manner, removes the ribosome biogenesis factor Rsa4, rendering the particles competent for export to the cytoplasm.

This compound: A Specific Chemical Probe for Midasin Function

The discovery of ribozinoindoles (Rbins), including the potent analog this compound, has provided researchers with a powerful tool for the acute and reversible inhibition of Midasin. This allows for the study of the dynamic processes of ribosome biogenesis with a temporal resolution not achievable with traditional genetic methods. This compound directly targets Midasin, and its inhibitory effect can be abrogated by a single point mutation (F1093L) in the mdn1 gene, confirming Midasin as its physiological target.

Quantitative Analysis of this compound Inhibition

The inhibitory effects of this compound on Midasin's ATPase activity and on yeast cell growth have been quantitatively characterized.

| Parameter | Value | Organism/System | Reference |

| This compound EC50 for Mdn1 ATPase Inhibition | ~0.3 µM | Recombinant S. pombe Mdn1 | |

| This compound Inhibition of Mdn1 ATPase Activity at 1 µM | ~50% (saturable) | Recombinant S. pombe Mdn1 | |

| Rbin-1 EC50 for Mdn1-FL ATPase Inhibition | 0.14 ± 0.12 µM | Recombinant Mdn1 | |

| Rbin-XL EC50 for Mdn1-FL ATPase Inhibition | 0.23 ± 0.33 µM | Recombinant Mdn1 | |

| Wild-type Mdn1 ATPase Activity | 1.5 ± 0.2 ATP s-1 | Recombinant S. pombe Mdn1 |

Note: Rbin-1 is a closely related analog of this compound. Rbin-XL is a cross-linkable analog of Rbin-1.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects.

In Vitro Midasin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified Midasin in the presence and absence of inhibitors.

Materials:

-

Purified recombinant Midasin (Mdn1) protein

-

Assay buffer: 25 mM HEPES-KOH (pH 7.5), 150 mM KCl, 10 mM MgCl₂, 1 mM DTT, 10% glycerol

-

ATP (saturating concentration)

-

This compound (or other analogs) dissolved in DMSO

-

Malachite green-based phosphate detection reagent or a coupled-enzyme assay system (e.g., pyruvate kinase/lactate dehydrogenase)

Procedure:

-

Prepare reaction mixtures in the assay buffer containing a constant concentration of Midasin.

-

Add varying concentrations of this compound (or a fixed concentration for single-point inhibition studies). A DMSO control is essential.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).

-

Initiate the reaction by adding ATP.

-

At various time points, take aliquots of the reaction and stop the reaction (e.g., by adding EDTA or denaturing the enzyme).

-

Quantify the amount of inorganic phosphate released using a malachite green assay or monitor the change in NADH absorbance in a coupled-enzyme assay.

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the EC₅₀ value.

Yeast Growth Inhibition Assay

This assay determines the effect of this compound on the growth of yeast cells.

Materials:

-

Wild-type and mutant (e.g., mdn1-F1093L) yeast strains

-

Liquid or solid yeast growth medium (e.g., YPD or synthetic defined medium)

-

This compound dissolved in DMSO

-

96-well microplates

-

Microplate reader or incubator for solid media

Procedure:

-

Grow yeast cells to the mid-logarithmic phase.

-

Dilute the cell culture to a specific starting optical density (OD₆₀₀).

-

In a 96-well plate, add the diluted cell culture to wells containing serial dilutions of this compound. Include a DMSO-only control.

-

Incubate the plate at a suitable growth temperature (e.g., 30°C) with shaking.

-

Monitor cell growth by measuring the OD₆₀₀ at regular intervals using a microplate reader. For solid media, spot serial dilutions of the cell culture onto plates containing different concentrations of this compound and assess growth after a few days.

-

Plot the growth rate or final cell density against the this compound concentration to determine the growth inhibition curve and the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathways and Mechanisms of Action

This compound's inhibition of Midasin disrupts the highly orchestrated process of 60S ribosomal subunit biogenesis.

Midasin's Role in Pre-60S Ribosome Maturation

The following diagram illustrates the key steps in pre-60S ribosome maturation in the nucleus where Midasin is involved.

Caption: Midasin's role in nucleolar and nucleoplasmic pre-60S particle maturation.

Experimental Workflow for this compound Analysis

The following workflow outlines the key steps in characterizing a Midasin inhibitor like this compound.

Caption: Experimental workflow for the validation and characterization of this compound.

Logical Relationship of this compound's Mechanism of Action

This diagram illustrates the logical flow from this compound application to the observed cellular phenotype.

Caption: Logical cascade of events following this compound treatment in yeast.

Conclusion and Future Directions

This compound stands out as a critical tool for the study of ribosome biogenesis. Its specificity and reversible nature allow for precise dissection of Midasin's function in a temporally controlled manner. For drug development professionals, the essential and highly conserved nature of Midasin presents it as a potential target. The development of inhibitors like this compound could pave the way for novel therapeutic strategies. Future research will likely focus on elucidating the precise binding site of this compound on Midasin, exploring its potential applications in other eukaryotic systems, and optimizing its properties for potential therapeutic use.

References

- 1. Expression and genomic analysis of midasin, a novel and highly conserved AAA protein distantly related to dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent, Reversible, and Specific Chemical Inhibitors of Eukaryotic Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

The Discovery and Synthesis of Rbin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Rbin-2, a potent and selective inhibitor of eukaryotic ribosome biogenesis. The information presented herein is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of chemical biology, drug discovery, and molecular biology.

Discovery and Biological Activity of this compound

This compound was identified as a highly potent analog of Rbin-1, a chemical inhibitor of eukaryotic ribosome assembly.[1] this compound demonstrates significantly enhanced activity in inhibiting cell growth in fission yeast (Schizosaccharomyces pombe) compared to its predecessor.

Quantitative Data Summary

The biological activity of this compound has been quantified through various assays, the results of which are summarized below.

| Parameter | Description | Value | Organism/System |

| GI50 | Half-maximal growth inhibition | 14 ± 1 nM | S. pombe (fission yeast) |

| Apparent EC50 | Half-maximal effective concentration for Mdn1 ATPase inhibition | ~0.3 µM | In vitro |

Mechanism of Action: Inhibition of Midasin (Mdn1)

This compound exerts its biological effect by directly targeting and inhibiting Midasin (Mdn1), an essential ~540-kDa AAA+ (ATPases associated with diverse cellular activities) protein.[1][2] Mdn1 plays a critical role in the maturation and nuclear export of the pre-60S ribosomal subunit, a key step in the biogenesis of the large ribosomal subunit.

By inhibiting the ATPase activity of Mdn1, this compound stalls the ribosome assembly process, leading to an accumulation of pre-ribosomal particles in the nucleolus and ultimately inhibiting protein synthesis and cell growth.[1][3]

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits the ATPase activity of Mdn1, halting pre-60S ribosome maturation.

Synthesis of this compound

This compound is synthesized as an analog of Rbin-1. The general synthesis scheme for ribozinoindoles involves a multi-step chemical process.

General Synthesis Workflow for Rbin Analogs

Caption: General synthesis workflow for producing Rbin analogs.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Fission Yeast Growth Inhibition Assay

This protocol is used to determine the half-maximal growth inhibition (GI50) of this compound in fission yeast.

-

Cell Culture Preparation:

-

Grow wild-type S. pombe cells in a suitable liquid medium (e.g., EMM) to the logarithmic phase (OD600 of ~0.5).

-

Dilute the culture to a starting OD600 of approximately 0.01 in fresh medium.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the this compound stock solution to create a range of desired concentrations. A DMSO-only control should also be prepared.

-

-

Assay Execution:

-

In a 96-well microtiter plate, add the diluted cell culture to each well.

-

Add the various concentrations of this compound and the DMSO control to the respective wells.

-

Incubate the plate at 29-30°C for 17-18 hours with shaking.

-

-

Data Acquisition and Analysis:

-

Measure the optical density at 600 nm (OD600) of each well using a plate reader.

-

Calculate the percentage of growth relative to the DMSO-treated control cells.

-

Determine the GI50 value by fitting the relative growth data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., Prism).

-

In Vitro Mdn1 ATPase Inhibition Assay

This assay measures the inhibitory effect of this compound on the ATPase activity of recombinant Mdn1.

-

Reagent Preparation:

-

Purify recombinant full-length Mdn1 protein.

-

Prepare an assay buffer (e.g., containing HEPES, NaCl, MgCl2).

-

Prepare a stock solution of ATP.

-

Prepare serial dilutions of this compound in DMSO, along with a DMSO-only control.

-

-

Assay Setup:

-

The assay can be performed using an NADH-coupled enzyme system or by measuring the release of inorganic phosphate (Pi) using a malachite green-based colorimetric assay.

-

In a microtiter plate, add the purified Mdn1 protein to the assay buffer.

-

Add the different concentrations of this compound or DMSO control to the wells containing Mdn1 and incubate for a short period.

-

-

Reaction Initiation and Measurement:

-

Initiate the ATPase reaction by adding a defined concentration of MgATP (e.g., 1 mM).

-

Monitor the rate of ATP hydrolysis over time by measuring the change in absorbance at the appropriate wavelength (e.g., 340 nm for the NADH-coupled assay or ~620-650 nm for the malachite green assay).

-

-

Data Analysis:

-

Calculate the rate of ATPase activity for each concentration of this compound.

-

Normalize the activity to the DMSO control.

-

Determine the apparent EC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a potent and specific chemical probe for studying eukaryotic ribosome biogenesis. Its direct inhibition of the essential AAA+ ATPase Midasin provides a powerful tool for dissecting the dynamic processes of ribosome assembly. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of ribosome biology, cell growth regulation, and as a potential starting point for the development of novel therapeutic agents.

References

- 1. Advanced Protocol for Molecular Characterization of Viral Genome in Fission Yeast (Schizosaccharomyces pombe) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mdn1/Midasin in Eukaryotic Ribosome Assembly: A Technical Guide Featuring the Chemical Probe Rbin-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eukaryotic ribosome biogenesis is a highly complex and energy-intensive process essential for cell growth and proliferation. It involves the coordinated action of over 200 assembly factors that guide the folding and processing of ribosomal RNA (rRNA) and the incorporation of ribosomal proteins. A key player in the maturation of the 60S large ribosomal subunit is the essential AAA+ (ATPases Associated with diverse cellular Activities) protein Mdn1, also known as Midasin. Mdn1 functions as a molecular motor, utilizing the energy from ATP hydrolysis to remodel pre-60S particles by removing specific assembly factors, thereby facilitating their transition from the nucleolus to the cytoplasm.

This technical guide provides an in-depth overview of the role of Mdn1 in eukaryotic ribosome assembly. It details the molecular mechanisms of Mdn1 action, its interactions with key assembly factors, and the functional consequences of its inhibition. A central focus of this guide is the use of Rbin-2, a potent and specific chemical inhibitor of Mdn1, as a powerful tool to dissect the intricate steps of 60S subunit maturation. We present quantitative data on Mdn1's enzymatic activity and binding affinities, detailed experimental protocols for studying its function, and visual representations of the molecular pathways in which it is involved. This information is intended to serve as a valuable resource for researchers investigating ribosome biogenesis and for professionals in drug development exploring novel therapeutic strategies that target this fundamental cellular process.

Introduction to Mdn1 and its Role in 60S Ribosome Biogenesis

Mdn1 is a large, ~560 kDa protein that is highly conserved across eukaryotes. It is characterized by a ring of six AAA+ domains, which form the core of its motor function, and a C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain that is responsible for substrate recognition[1]. Mdn1 is indispensable for cell viability, and its depletion or inhibition leads to a halt in the production of functional 60S ribosomal subunits[2].

The primary function of Mdn1 is to catalyze the removal of specific assembly factors from pre-60S ribosomal particles at distinct stages of their maturation. This remodeling activity is crucial for the structural rearrangements that must occur as the pre-60S particle transitions from the nucleolus, through the nucleoplasm, and finally into the cytoplasm for final maturation steps. Two key substrates of Mdn1 are the assembly factors Ytm1 and Rsa4, both of which contain a ubiquitin-like (UBL) domain that is recognized by the MIDAS domain of Mdn1[1][3].

The removal of these factors is a critical checkpoint in ribosome biogenesis:

-

Ytm1 Removal: In the nucleolus, Mdn1 is responsible for the removal of the Ytm1-Erb1-Nop7 complex from an early pre-60S particle. This step is a prerequisite for the particle's exit from the nucleolus[4].

-

Rsa4 Removal: In the nucleoplasm, Mdn1 facilitates the dissociation of Rsa4 from a later-stage pre-60S particle, known as the Rix1 particle. The release of Rsa4 is essential for the subsequent export of the pre-60S subunit into the cytoplasm.

This compound: A Chemical Probe for Studying Mdn1 Function

This compound is a cell-permeable, potent, selective, and reversible inhibitor of Mdn1. It is an analog of Rbin-1 and belongs to a class of compounds called ribozinoindoles. This compound directly targets the ATPase activity of Mdn1, thereby blocking its remodeling function. The specificity and potency of this compound make it an invaluable tool for studying the dynamic process of ribosome biogenesis. By acutely inhibiting Mdn1 at specific time points, researchers can trap and analyze pre-60S assembly intermediates, providing snapshots of the maturation pathway.

Quantitative Data on Mdn1 Function and Inhibition

The following tables summarize key quantitative data related to Mdn1's enzymatic activity and its interactions with substrates and inhibitors.

Table 1: Kinetic Parameters of Mdn1 ATPase Activity

| Parameter | Value | Species | Notes | Reference(s) |

| Wild-Type Mdn1 | ||||

| kcat | 2.1 ± 0.2 s-1 | S. pombe | Measured in the absence of inhibitors. | |

| KM for ATP | 0.20 ± 0.04 µM | S. pombe | ||

| Mdn1-F1093L mutant | ||||

| ATPase Activity | 1.5 ± 0.2 ATP s-1 | S. pombe | This mutation confers resistance to Rbin inhibitors. | |

| AAA5 Walker B mutant (E1637Q) | ||||

| ATPase Activity | 0.15 ± 0.02 ATP s-1 | S. pombe | Demonstrates the contribution of the AAA5 domain to overall ATPase activity. |

Table 2: Inhibition of Mdn1 by this compound

| Parameter | Value | Species | Notes | Reference(s) |

| GI50 | 14 ± 1 nM | S. pombe | Growth inhibition in cell-based assays. | |

| Apparent EC50 | ~0.3 µM | S. pombe | For inhibition of recombinant Mdn1 ATPase activity in vitro. | |

| Inhibition at 1 µM | ~40% | S. pombe | Inhibition of steady-state ATPase activity. |

Table 3: Binding Affinities of Mdn1 MIDAS Domain

| Interacting Partners | KD | Method | Species | Notes | Reference(s) |

| Mdn1 MIDAS - Rsa4 UBL | 6.9 ± 2.0 µM | Microscale Thermophoresis (MST) | S. pombe | Weak affinity in solution, suggesting other factors or force may be involved in vivo. | |

| Mdn1 MIDAS - Ytm1 UBL | ≥7 µM | Bulk assays | S. pombe | Similarly weak affinity in solution. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of Mdn1 and the effects of its inhibition by this compound.

NADH-Coupled ATPase Assay for Mdn1 Activity

This assay continuously monitors ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.

Materials:

-

Purified Mdn1 protein

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 0.5 mM EGTA, 1 mM DTT

-

ATP solution (100 mM stock)

-

NADH (10 mM stock)

-

Phosphoenolpyruvate (PEP) (100 mM stock)

-

Pyruvate kinase (PK) (e.g., 1000 U/mL stock)

-

Lactate dehydrogenase (LDH) (e.g., 1000 U/mL stock)

-

This compound or other inhibitors (dissolved in DMSO)

-

384-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, NADH, PEP, PK, and LDH. A typical final concentration for these components would be 200 µM NADH, 1 mM PEP, 30 U/mL PK, and 30 U/mL LDH.

-

Add Mdn1: Add purified Mdn1 to the reaction mix to a final concentration of approximately 25 nM.

-

Inhibitor Treatment (Optional): For inhibitor studies, add this compound or a DMSO control to the Mdn1-containing reaction mix. Ensure the final DMSO concentration is consistent across all samples and does not exceed 2%.

-

Plate Preparation: Aliquot the reaction mix into the wells of a 384-well plate.

-

Initiate the Reaction: Start the reaction by adding ATP to each well to a final concentration of 1 mM.

-

Measure Absorbance: Immediately place the plate in a pre-warmed (e.g., 30°C) plate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes).

-

Data Analysis:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

-

The rate of NADH oxidation is equivalent to the rate of ATP hydrolysis.

-

Plot the ATPase activity against the inhibitor concentration to determine the IC50 value.

-

Co-immunoprecipitation of Mdn1-Interacting Proteins from Yeast Lysates

This protocol is designed to isolate Mdn1 and its associated proteins from yeast cell lysates to identify and characterize its interaction partners.

Materials:

-

Yeast strain expressing a tagged version of Mdn1 (e.g., Mdn1-TAP, Mdn1-FLAG, or Mdn1-GFP)

-

Yeast growth medium (e.g., YPD)

-

Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, supplemented with protease and phosphatase inhibitors.

-

Antibody-coupled beads (e.g., IgG Sepharose for TAP-tag, anti-FLAG M2 agarose for FLAG-tag, or GFP-Trap agarose for GFP-tag)

-

Wash Buffer: Same as Lysis Buffer, but may contain a lower concentration of detergent (e.g., 0.05% NP-40).

-

Elution Buffer (dependent on the tag, e.g., TEV protease for TAP-tag, 3xFLAG peptide for FLAG-tag, or glycine-HCl pH 2.5 for GFP-tag)

-

SDS-PAGE sample buffer

Procedure:

-

Yeast Culture and Harvest: Grow the yeast culture to mid-log phase (OD600 ≈ 0.8-1.0). For inhibitor studies, treat the culture with this compound or DMSO for a specified time before harvesting. Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Lyse the cells using a bead beater with glass beads.

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15-30 minutes at 4°C to pellet cell debris.

-

Immunoprecipitation:

-

Incubate the clarified lysate with the antibody-coupled beads for 2-4 hours at 4°C with gentle rotation.

-

Save a small aliquot of the lysate as the "input" control.

-

-

Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads 3-5 times with Wash Buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using the appropriate Elution Buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with antibodies against known or suspected interacting proteins. For identification of novel interactors, the eluate can be subjected to mass spectrometry.

Northern Blot Analysis of pre-rRNA Processing

This method is used to detect and quantify pre-rRNA intermediates to assess the effects of Mdn1 inhibition on rRNA processing.

Materials:

-

Total RNA isolated from yeast cells (treated with this compound or DMSO)

-

Denaturing agarose gel (e.g., 1.2% agarose, 1x MOPS, 2.2 M formaldehyde)

-

10x MOPS running buffer

-

RNA loading buffer (containing formamide, formaldehyde, and a loading dye)

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

Radiolabeled oligonucleotide probes specific for different regions of the pre-rRNA (e.g., ITS1, ITS2)

-

Wash buffers of varying stringency

Procedure:

-

RNA Electrophoresis: Denature the RNA samples by heating in loading buffer and separate them on a denaturing agarose gel.

-

RNA Transfer: Transfer the separated RNA from the gel to a nylon membrane by capillary transfer overnight.

-

Crosslinking: UV crosslink the RNA to the membrane.

-

Probe Labeling: Label the oligonucleotide probes with 32P using T4 polynucleotide kinase.

-

Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the labeled probe and incubate overnight at the appropriate temperature (e.g., 42°C).

-

Washing: Wash the membrane with low and high stringency wash buffers to remove unbound probe.

-

Detection: Expose the membrane to a phosphor screen or X-ray film to visualize the bands corresponding to the different pre-rRNA species.

-

Analysis: Quantify the band intensities to determine the relative abundance of each pre-rRNA intermediate. An accumulation of specific precursors upon this compound treatment would indicate a block in processing at a step dependent on Mdn1 activity.

Visualizing Mdn1-Dependent Pathways

The following diagrams, generated using the DOT language, illustrate key aspects of Mdn1's function in 60S ribosome biogenesis.

Mdn1-Mediated Removal of Assembly Factors

Caption: Mdn1 facilitates key transitions in pre-60S maturation by removing assembly factors.

Experimental Workflow for Studying Mdn1 Inhibition by this compound

Caption: Workflow for investigating the effects of this compound on Mdn1 function and ribosome biogenesis.

Conclusion

Mdn1 is a critical molecular machine that drives essential remodeling steps in the maturation of the 60S ribosomal subunit. Its ATPase activity provides the force necessary to dissociate assembly factors from pre-ribosomal particles, ensuring the unidirectional progression of ribosome biogenesis. The development of this compound, a potent and specific inhibitor of Mdn1, has provided researchers with a powerful chemical tool to probe the intricate details of this process. By combining genetic approaches with the use of this compound, and employing the experimental protocols outlined in this guide, a deeper understanding of the molecular choreography of ribosome assembly can be achieved. Such knowledge is not only fundamental to cell biology but also holds significant potential for the development of novel therapeutic agents that target the ribosome biogenesis pathway, which is often dysregulated in diseases such as cancer.

References

The Impact of Rbin-2 on Cellular Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rbin-2 is a potent, cell-permeable, and reversible small molecule inhibitor that has emerged as a critical tool for studying eukaryotic ribosome biogenesis. Its high specificity for the AAA+ ATPase Midasin (Mdn1) allows for the acute and targeted disruption of 60S ribosomal subunit assembly. This guide provides a comprehensive technical overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Understanding the precise effects of this compound is paramount for its application in basic research and its potential as a therapeutic agent.

Introduction

Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth.[1] In eukaryotes, the assembly of the 40S and 60S ribosomal subunits is a complex undertaking involving numerous assembly factors.[2] Midasin (Mdn1), a large AAA+ (ATPases Associated with diverse cellular activities) protein, plays a crucial role in the maturation of the 60S subunit.[3][4] this compound, a ribozinoindole, has been identified as a selective inhibitor of Mdn1, making it an invaluable chemical probe to dissect the intricate steps of ribosome assembly.[5] This document serves as a technical resource for researchers utilizing this compound, detailing its effects on cellular pathways, providing methodologies for its experimental use, and offering a visual guide to the molecular processes involved.

Core Cellular Pathway Affected: 60S Ribosome Biogenesis

The primary and most well-characterized cellular pathway affected by this compound is the biogenesis of the 60S ribosomal subunit, through the direct inhibition of Mdn1's ATPase activity. Mdn1 is essential for the release of several ribosome assembly factors from pre-60S particles, a critical step for their maturation and nuclear export.

This compound's inhibition of Mdn1 leads to a cascade of effects, including:

-

Accumulation of pre-60S ribosomal particles in the nucleolus and nucleoplasm.

-

Impaired processing of precursor ribosomal RNA (pre-rRNA) , specifically intermediates destined for the mature 25S and 5.8S rRNAs.

-

Failure to release key assembly factors , such as Ytm1 and Rsa4, from pre-60S particles.

-

A subsequent block in protein synthesis due to the reduced pool of functional 60S subunits.

The high specificity of this compound for Mdn1 makes it a powerful tool to study these processes with temporal control. As of the latest available research, significant off-target effects of this compound have not been widely reported, suggesting a high degree of selectivity.

Signaling Pathway Diagram

The following diagram illustrates the role of Mdn1 in the 60S ribosome biogenesis pathway and the point of inhibition by this compound.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data regarding the biological activity of this compound.

| Parameter | Organism/System | Value | Reference |

| GI50 (Growth Inhibition 50%) | S. pombe (fission yeast) | 14 ± 1 nM | |

| Apparent EC50 (Mdn1 ATPase Inhibition) | Recombinant S. pombe Mdn1 | ~0.3 µM | |

| Inhibition of Mdn1 ATPase activity at 1 µM | Recombinant S. pombe Mdn1 | ~40% |

Table 1: In Vitro and In Vivo Efficacy of this compound.

| This compound Concentration | Relative Yeast Growth (%) |

| 1 nM | ~90% |

| 10 nM | ~55% |

| 100 nM | ~10% |

| 1 µM | <5% |

Table 2: Dose-Dependent Inhibition of S. pombe Growth by this compound (Approximate values based on published curves).

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. The following are protocols for key experiments used to characterize the effects of this compound.

Yeast Growth Inhibition Assay

This protocol is used to determine the half-maximal growth inhibition (GI50) of this compound in yeast.

Workflow Diagram:

Methodology:

-

Yeast Culture: Grow Schizosaccharomyces pombe in a suitable liquid medium (e.g., YES) at 30°C with shaking to mid-log phase (OD600 of 0.5-1.0).

-

Dilution: Dilute the culture to an OD600 of approximately 0.01 in fresh medium.

-

Plating: Dispense 100 µL of the diluted yeast culture into the wells of a 96-well microplate.

-

Treatment: Prepare serial dilutions of this compound in DMSO. Add a small volume (e.g., 1 µL) of each dilution to the wells. Include a DMSO-only control.

-

Incubation: Incubate the plate at 30°C for 18-24 hours, or until the control wells have reached a suitable OD600.

-

Measurement: Measure the OD600 of each well using a microplate reader.

-

Analysis: Normalize the OD600 values of the this compound-treated wells to the DMSO control wells to determine the percent growth inhibition. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the GI50.

Mdn1 ATPase Activity Assay

This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified Mdn1 protein.

Workflow Diagram:

Methodology:

-

Protein and Inhibitor Preparation: Purify recombinant Mdn1 protein. Prepare dilutions of this compound in an appropriate buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 10% glycerol, 0.5 mM DTT), purified Mdn1 (e.g., 50 nM), and this compound at various concentrations or a DMSO control.

-

Reaction Initiation: Initiate the reaction by adding ATP (e.g., 1 mM) spiked with [γ-32P]ATP. The final reaction volume is typically 10-20 µL.

-

Incubation: Incubate the reaction at 30°C for a time period within the linear range of the assay (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., 0.5 M EDTA).

-

Phosphate Separation: Spot a small aliquot of the quenched reaction onto a thin-layer chromatography (TLC) plate (e.g., PEI-cellulose). Develop the TLC plate in a suitable buffer (e.g., 0.75 M KH2PO4, pH 3.5) to separate the free 32P-inorganic phosphate (Pi) from the unhydrolyzed [γ-32P]ATP.

-

Quantification: Expose the TLC plate to a phosphor screen and quantify the amount of released 32Pi using a phosphorimager. Calculate the ATPase activity and the percent inhibition by this compound.

Conclusion

This compound is a highly selective and potent inhibitor of Mdn1, making it an indispensable tool for the study of eukaryotic 60S ribosome biogenesis. Its primary effect is the disruption of this pathway, leading to cell growth arrest. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a comprehensive resource for researchers working with this compound. Further investigation into the potential for this compound in therapeutic applications, particularly in diseases characterized by dysregulated ribosome biogenesis such as cancer, is a promising area of future research. The methodologies outlined in this guide will aid in the rigorous and reproducible investigation of this compound's effects on cellular function.

References

- 1. Steady-state pre-rRNA Analysis to Investigate the Functional Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. embopress.org [embopress.org]

- 3. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

The Functional Interplay of Midasin and its Modulator Rbin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core functions of Midasin, a crucial AAA-ATPase, and its interaction with the potent inhibitor, Rbin-2. The content herein is tailored for an audience with a professional background in molecular biology, biochemistry, and drug development, offering detailed experimental insights and structured data for advanced research and therapeutic discovery.

Core Function of Midasin in Ribosome Biogenesis

Midasin (also known as Mdn1) is a large, highly conserved AAA-ATPase that plays an essential role in the maturation and nuclear export of the 60S ribosomal subunit, a fundamental process for protein synthesis in all eukaryotes.[1][2][3] Its primary function is to act as a molecular chaperone, utilizing the energy derived from ATP hydrolysis to remodel pre-60S ribosomal particles by removing specific ribosome biogenesis factors.[4][5] This removal is a critical step that allows the pre-60S particle to progress through subsequent maturation stages and eventually be exported to the cytoplasm.

The structure of Midasin is characterized by a ring of six AAA+ domains at its N-terminus and a long, flexible C-terminal tail that terminates in a Metal-Ion Dependent Adhesion Site (MIDAS) domain. This MIDAS domain is responsible for recognizing and binding to the ubiquitin-like (UBL) domains of its substrate proteins, which are key ribosome assembly factors. Notable substrates in yeast and their human homologs include Ytm1 (WDR12) and Rsa4 (NLE1). The interaction between the MIDAS domain and the UBL domains of these assembly factors is transient and dependent on the presence of a metal ion.

This compound: A Chemical Probe for Midasin Function

Contrary to a potential misinterpretation as a protein interactor, this compound is a potent, cell-permeable, and reversible small molecule inhibitor of Midasin. It belongs to a class of compounds called ribozinoindoles and directly targets the ATPase activity of Midasin. By inhibiting the ATPase engine of Midasin, this compound effectively stalls the ribosome biogenesis pathway, leading to the accumulation of immature pre-60S particles in the nucleus. This makes this compound an invaluable chemical tool for studying the dynamic processes of ribosome assembly and for investigating the specific roles of Midasin at different stages of this pathway. The use of this compound, in conjunction with inhibitor-resistant Midasin mutants, allows for precise dissection of Midasin's cellular functions.

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction and inhibition of Midasin.

| Parameter | Value | Organism/System | Reference |

| This compound | |||

| GI50 | 14 nM | Schizosaccharomyces pombe | |

| Apparent EC50 (Mdn1 ATPase activity) | ~0.3 µM | In vitro | |

| Rbin-1 (analog of this compound) | |||

| GI50 | 136 nM | Wild-type cells | |

| Inhibition of Mdn1 ATPase activity | ~40% at 1 µM | In vitro | |

| Midasin-Substrate Interaction | |||

| Mdn1 MIDAS domain affinity for ligands | Weak (~1 mM) in solution | In vitro |

Key Experimental Protocols

Detailed methodologies for studying the Midasin-Rbin-2 interaction and Midasin's broader function are outlined below.

In Vitro Midasin ATPase Activity Assay with this compound Inhibition

This protocol is designed to quantify the enzymatic activity of Midasin and assess the inhibitory effect of this compound.

a. Expression and Purification of Recombinant Midasin:

-

Clone the full-length Midasin cDNA into an appropriate expression vector (e.g., pFastBac for insect cell expression) with a purification tag (e.g., 6xHis).

-

Generate recombinant baculovirus and infect insect cells (e.g., Sf9 or High Five™).

-

Harvest cells and lyse them in a buffer containing protease inhibitors.

-

Purify recombinant Midasin using a multi-step chromatography approach, typically involving nickel-affinity chromatography, ion exchange, and size-exclusion chromatography.

-

Verify the purity and identity of the protein by SDS-PAGE and mass spectrometry.

b. ATPase Activity Assay:

-

The ATPase activity can be measured using a malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi) from ATP hydrolysis.

-

Set up reactions in a 96-well plate containing a reaction buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT).

-

Add purified Midasin to the wells.

-

To test inhibition, pre-incubate Midasin with varying concentrations of this compound (dissolved in DMSO) for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at a constant temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) and calculate the amount of Pi released using a standard curve.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Midasin-Substrate Interaction Analysis using GST Pull-Down Assay

This protocol is used to demonstrate the physical interaction between the Midasin MIDAS domain and its UBL-containing substrates like WDR12.

a. Protein Expression:

-

Express the Midasin MIDAS domain as a GST-fusion protein in E. coli.

-

Express the full-length or UBL domain of the substrate protein (e.g., WDR12) with a different tag (e.g., OSF-tag) in a suitable expression system (e.g., HEK293 cells for mammalian proteins).

b. Pull-Down Assay:

-

Immobilize the GST-Midasin-MIDAS fusion protein on glutathione-sepharose beads.

-

Prepare a cell lysate containing the tagged substrate protein.

-

Incubate the immobilized GST-Midasin-MIDAS with the cell lysate for several hours at 4°C to allow for binding.

-

Wash the beads extensively with a wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the substrate protein's tag (e.g., anti-FLAG antibody). The presence of the substrate protein in the eluate indicates a direct interaction with the Midasin MIDAS domain.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to Midasin and this compound.

Caption: Midasin's role in the 60S ribosomal subunit maturation pathway.

Caption: The inhibitory mechanism of this compound on Midasin's ATPase activity.

Caption: A logical workflow for investigating Midasin function using this compound.

References

- 1. The AAA-ATPase MIDASIN 1 Functions in Ribosome Biogenesis and Is Essential for Embryo and Root Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expression and genomic analysis of midasin, a novel and highly conserved AAA protein distantly related to dynein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

Rbin-2: A Potent Inhibitor of Pre-rRNA Processing and 60S Ribosome Biogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rbin-2 is a cell-permeable triazinoindole-based small molecule that acts as a potent, selective, and reversible inhibitor of the essential AAA+ ATPase Midasin (Mdn1).[1][2] Midasin plays a critical role in the maturation of the 60S ribosomal subunit in eukaryotes. By directly targeting Midasin, this compound disrupts key steps in pre-rRNA processing, leading to the accumulation of specific pre-rRNA intermediates and a subsequent block in the production of functional 60S subunits. This guide provides a comprehensive overview of the effects of this compound on pre-rRNA processing, detailing the underlying molecular mechanisms, experimental methodologies for its study, and quantitative data from key experiments.

Introduction: The Role of Midasin in Ribosome Biogenesis

Ribosome biogenesis is a fundamental and highly regulated cellular process that involves the synthesis and processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins. In eukaryotes, this process is particularly complex, requiring numerous assembly factors. The maturation of the large 60S ribosomal subunit is a multi-step process that occurs in the nucleolus and nucleoplasm. A key player in this pathway is Midasin (Mdn1), a large, ~540-kDa AAA+ ATPase.[2] Midasin is essential for the removal of several assembly factors from pre-60S particles, a crucial step for their structural rearrangement and subsequent transport to the cytoplasm.[1][3] Specifically, Midasin's ATPase activity is required for the release of factors such as Ytm1 and Rsa4 from pre-60S intermediates.

This compound: A Specific Chemical Probe for Midasin Function

This compound is a potent analog of Rbin-1, a chemical inhibitor of Midasin discovered through a chemical synthetic lethal screen in the fission yeast Schizosaccharomyces pombe. This compound exhibits high potency, with a GI50 (half maximal growth inhibition) in the nanomolar range. Its mechanism of action is the direct inhibition of Midasin's ATPase activity. This specific and reversible inhibition makes this compound a powerful tool for studying the dynamics of 60S ribosome biogenesis and the specific roles of Midasin in pre-rRNA processing.

The Effect of this compound on pre-rRNA Processing

Inhibition of Midasin by this compound leads to distinct defects in the processing of pre-rRNA, specifically affecting the maturation pathway of the 25S and 5.8S rRNAs, which are components of the 60S subunit. The primary consequence is the accumulation of late nucleolar and nuclear pre-rRNA species.

Accumulation of Pre-rRNA Intermediates

Studies in fission yeast using the related compound Rbin-1 have demonstrated a time-dependent accumulation of several pre-rRNA intermediates upon Midasin inhibition. Northern blot analysis reveals a significant increase in the levels of 35S, 27S (both 27SA and 27SB), and 7S pre-rRNAs. The accumulation of these precursors becomes evident after 60 minutes of treatment and reaches a maximum between 90 and 120 minutes.

Quantitative Analysis of pre-rRNA Levels

The following table summarizes the observed changes in pre-rRNA species upon treatment with a Midasin inhibitor. The data is based on Northern blot analysis from Schizosaccharomyces pombe.

| Pre-rRNA Species | Function | Effect of Rbin-1 Treatment | Time to Maximum Effect |

| 35S | Common precursor to 18S, 5.8S, and 25S rRNA | Accumulation | 90-120 minutes |

| 27S (A/B) | Precursor to 5.8S and 25S rRNA | Significant Accumulation | 90-120 minutes |

| 7S | Precursor to 5.8S rRNA | Accumulation | 90-120 minutes |

Data derived from qualitative descriptions in Kawashima et al., 2016. Quantitative values are dependent on experimental conditions.

Signaling Pathways and Molecular Mechanisms

This compound's effect on pre-rRNA processing is a direct consequence of its inhibition of Midasin's role in the disassembly of pre-60S ribosomal particles.

Midasin-Dependent Removal of Assembly Factors

Midasin is crucial for the ATP-dependent removal of assembly factors from pre-60S particles. One such factor is Ytm1, which is part of the Nsa1 particle, an early nucleolar pre-60S intermediate. Midasin facilitates the release of Ytm1, allowing the particle to mature and exit the nucleolus. This compound, by inhibiting Midasin's ATPase activity, prevents this release, stalling the maturation process.

Experimental Protocols

The investigation of this compound's effect on pre-rRNA processing relies on specific molecular biology techniques, primarily Northern blotting to detect and quantify rRNA precursors.

Northern Blot Analysis of Fission Yeast pre-rRNA

This protocol is adapted from the methods used in the characterization of Rbin-1.

5.1.1. RNA Extraction from S. pombe

-

Grow S. pombe cells to mid-log phase in appropriate media.

-

Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified time course (e.g., 0, 30, 60, 90, 120 minutes).

-

Harvest cells by centrifugation and wash with sterile water.

-

Extract total RNA using a hot phenol-based method. This involves cell lysis with a buffer containing SDS and phenol, followed by sequential phenol-chloroform and chloroform extractions to remove proteins and lipids.

-

Precipitate the RNA from the aqueous phase using ethanol and resuspend the pellet in RNase-free water.

-

Quantify the RNA concentration and assess its integrity using gel electrophoresis.

5.1.2. Denaturing Agarose Gel Electrophoresis

-

Prepare a 1.2% agarose gel containing formaldehyde to denature the RNA.

-

Mix a defined amount of total RNA (e.g., 5-10 µg) with a formaldehyde-containing loading buffer.

-

Denature the RNA samples by heating at 65°C for 15 minutes.

-

Load the samples onto the gel and perform electrophoresis in MOPS buffer until adequate separation is achieved.

5.1.3. RNA Transfer and Hybridization

-

Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer.

-

Crosslink the RNA to the membrane using UV irradiation.

-

Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.

-

Prepare a radiolabeled DNA oligonucleotide probe specific to a conserved region within the pre-rRNA transcripts that allows for the detection of multiple precursors (e.g., a probe within the ITS2 region can detect 35S, 27S, and 7S pre-rRNAs).

-

Add the labeled probe to the hybridization buffer and incubate with the membrane overnight at an appropriate temperature (e.g., 42°C).

-

Wash the membrane with buffers of increasing stringency to remove unbound probe.

5.1.4. Detection and Quantification

-

Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.

-

Scan the screen or film and quantify the band intensities using densitometry software.

-

Normalize the signal of each pre-rRNA species to a loading control (e.g., methylene blue staining of the membrane or a probe for a stable RNA like 18S or 25S rRNA).

Logical Relationships and Downstream Consequences

The inhibition of Midasin by this compound sets off a cascade of events that ultimately impacts cell proliferation.

References

Structural Analysis of Rbin-2 Binding to the AAA+ ATPase Mdn1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midasin (Mdn1) is a crucial AAA+ (ATPases Associated with diverse cellular Activities) protein essential for the maturation of the 60S ribosomal subunit, a fundamental process for cell growth and proliferation. Its intricate mechanism involves the ATP-dependent remodeling of pre-ribosomal particles. The discovery of small molecule inhibitors, such as the ribozinoindole derivative Rbin-2, has provided powerful tools to dissect Mdn1's function and explore its potential as a therapeutic target. This technical guide provides an in-depth analysis of the structural and functional aspects of this compound's interaction with Mdn1, drawing upon existing structural data for its close analog, Rbin-1, and available biochemical data for this compound. We present quantitative data in a structured format, detail relevant experimental protocols, and provide visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers in drug development and molecular biology.

Introduction to Mdn1 and its Inhibition by this compound

Mdn1 is a large, dynein-like mechanoenzyme that utilizes the energy from ATP hydrolysis to remove assembly factors from pre-60S ribosomal particles, thereby driving their maturation and nuclear export.[1] Structurally, Mdn1 is characterized by a hexameric ring of six distinct AAA+ domains, a long linker, and a C-terminal MIDAS (Metal Ion-Dependent Adhesion Site) domain that is responsible for substrate recognition.[1][2]

This compound is a potent, cell-permeable, and reversible inhibitor of Mdn1.[3][4] It belongs to the ribozinoindole class of compounds and serves as a powerful chemical probe to study eukaryotic ribosome biogenesis. While a high-resolution structure of Mdn1 in complex with this compound is not yet publicly available, the structural insights from the Mdn1-Rbin-1 complex provide a strong basis for understanding the mechanism of inhibition, as Rbin-1 and this compound are close structural analogs. Rbin-1 has been shown to be a noncompetitive inhibitor of Mdn1's ATPase activity, suggesting an allosteric mechanism of action.

Quantitative Data on this compound-Mdn1 Interaction

The following table summarizes the key quantitative data available for the interaction between this compound and Mdn1, primarily focusing on the inhibition of Mdn1's enzymatic activity.

| Parameter | Value | Species | Method | Reference |

| This compound Inhibition of Mdn1 ATPase Activity | ||||

| Apparent EC50 | ~0.3 µM | S. pombe | NADH-coupled ATPase assay | |

| Maximum Inhibition | ~50% | S. pombe | NADH-coupled ATPase assay | |

| Wild-type Mdn1 ATPase Activity | ||||

| Specific Activity | ~1.0 ATP s-1 | S. pombe | NADH-coupled ATPase assay | |

| Mdn1-F1093L (this compound Resistant Mutant) ATPase Activity | ||||

| Specific Activity | 1.5 ± 0.2 ATP s-1 | S. pombe | NADH-coupled ATPase assay | |

| Inhibition by this compound | Not strongly suppressed | S. pombe | NADH-coupled ATPase assay |

Structural Insights from the Mdn1-Rbin-1 Complex

Cryo-electron microscopy (cryo-EM) studies of S. pombe Mdn1 in the presence of ATP and Rbin-1 have revealed significant conformational changes. These studies show that Rbin-1 binding induces the docking of the C-terminal MIDAS domain onto the AAA+ ring. This docked conformation is thought to mimic a state of Mdn1 when it is bound to the pre-60S particle. The inhibition by Rbin compounds is proposed to lock Mdn1 in this state, preventing the release of ribosome assembly factors and thereby stalling ribosome biogenesis.

Key Experimental Protocols

Recombinant Mdn1 Purification (Tandem Affinity Purification)

This protocol describes a general approach for the purification of recombinant Mdn1 from insect cells, a system that has been successfully used for this large protein.

-

Construct Generation: Clone the full-length Mdn1 cDNA into a suitable expression vector for insect cells (e.g., pFastBac) with an N-terminal tandem affinity purification (TAP) tag (e.g., His-FLAG-Strep).

-

Baculovirus Production: Generate high-titer baculovirus encoding the tagged Mdn1 using standard protocols (e.g., Bac-to-Bac system).

-

Protein Expression: Infect a large culture of insect cells (e.g., Sf9 or High Five cells) with the Mdn1-expressing baculovirus and incubate for 48-72 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer containing protease inhibitors, DNase, and a mild detergent. Lyse the cells by sonication or microfluidization.

-

First Affinity Chromatography (e.g., Ni-NTA): Clarify the lysate by high-speed centrifugation and load the supernatant onto a Ni-NTA resin. Wash the resin extensively with a buffer containing a low concentration of imidazole to remove non-specific binders. Elute the His-tagged Mdn1 with a high concentration of imidazole.

-

Second Affinity Chromatography (e.g., Strep-Tactin): Dilute the eluate from the first step to reduce the imidazole concentration and load it onto a Strep-Tactin resin. Wash the resin thoroughly and elute the purified Mdn1 with a buffer containing biotin or desthiobiotin.

-

Size-Exclusion Chromatography: As a final polishing step, load the eluted protein onto a size-exclusion chromatography column to separate Mdn1 from any remaining contaminants and aggregates.

-

Quality Control: Assess the purity and integrity of the final protein preparation by SDS-PAGE and Coomassie staining, and confirm its identity by mass spectrometry.

Cryo-Electron Microscopy (Cryo-EM) of the Mdn1-Rbin-2 Complex

The following is a generalized workflow for the structural analysis of the Mdn1-Rbin-2 complex by single-particle cryo-EM.

-

Complex Formation: Incubate purified Mdn1 with a molar excess of this compound and ATP (or a non-hydrolyzable ATP analog like AMP-PNP) to form the stable complex.

-

Grid Preparation: Apply a small volume (3-4 µL) of the Mdn1-Rbin-2 complex solution to a glow-discharged cryo-EM grid (e.g., Quantifoil or C-flat).

-

Vitrification: Blot the grid to remove excess liquid and rapidly plunge it into liquid ethane cooled by liquid nitrogen using a vitrification robot (e.g., Vitrobot). This process traps the protein complexes in a thin layer of vitreous ice.

-

Data Collection: Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) equipped with a direct electron detector. Collect a large dataset of high-resolution images (micrographs).

-

Image Processing:

-

Motion Correction: Correct for beam-induced motion of the particles during imaging.

-

CTF Estimation: Determine and correct for the contrast transfer function of the microscope.

-

Particle Picking: Automatically select individual particle images from the micrographs.

-

2D Classification: Classify the particle images into different views to assess sample homogeneity and remove junk particles.

-

Ab-initio 3D Reconstruction: Generate an initial low-resolution 3D model from the 2D class averages.

-

3D Classification and Refinement: Iteratively classify the particles into different 3D conformations and refine the structure to high resolution.

-

-

Model Building and Analysis: Build an atomic model into the final high-resolution cryo-EM density map and analyze the structure to identify the this compound binding site and conformational changes in Mdn1.

NADH-Coupled ATPase Assay

This continuous spectrophotometric assay is used to measure the ATP hydrolysis rate of Mdn1 and its inhibition by this compound.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., HEPES), MgCl₂, KCl, an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate), and the coupling enzyme system (lactate dehydrogenase and NADH).

-

Enzyme and Inhibitor Addition: Add a known concentration of purified Mdn1 to the reaction mixture. For inhibition studies, pre-incubate Mdn1 with varying concentrations of this compound (or a DMSO control).

-

Initiation of Reaction: Start the reaction by adding a saturating concentration of ATP.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP, and the rate of this absorbance decrease is proportional to the ATPase activity of Mdn1.

-

Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the reaction. For inhibition studies, plot the ATPase activity as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the EC50 value.

Visualizing Pathways and Workflows

Mdn1's Role in Ribosome Biogenesis and Inhibition by this compound

Caption: Mdn1's catalytic cycle in 60S ribosome maturation and its inhibition by this compound.

Experimental Workflow for Structural Analysis

Caption: Workflow for determining the cryo-EM structure of the Mdn1-Rbin-2 complex.

Logical Relationship of Experimental Findings

Caption: Logical flow from experimental evidence to the proposed mechanism of this compound action.

Conclusion and Future Directions

The structural and functional data presented provide a robust framework for understanding the inhibition of the essential ribosome biogenesis factor Mdn1 by this compound. While the cryo-EM structure of the Mdn1-Rbin-1 complex offers significant insights, a high-resolution structure of Mdn1 bound to this compound would be invaluable to delineate the specific molecular interactions and rationalize the potency of this inhibitor. Further biophysical characterization, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), would provide a more detailed thermodynamic and kinetic profile of the this compound-Mdn1 interaction. Such studies will be instrumental in the rational design of next-generation Mdn1 inhibitors with improved pharmacological properties for potential therapeutic applications, particularly in oncology where ribosome biogenesis is often upregulated.

References

- 1. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Insights into Mdn1, an Essential AAA Protein Required for Ribosome Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Rbin-2: A Potent Chemical Probe for Dissecting Ribosome Biogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ribosome biogenesis is a fundamental and highly energetic cellular process essential for cell growth and proliferation. Its complexity and critical role, particularly in rapidly dividing cells, make it a compelling target for therapeutic intervention. This technical guide focuses on Rbin-2, a potent, reversible, and specific small molecule inhibitor of eukaryotic ribosome biogenesis. This compound, a ribozinoindole, provides a powerful chemical tool to dissect the intricate steps of ribosome assembly. This document details the mechanism of action of this compound, presents its key quantitative data, outlines experimental protocols for its use, and provides visual representations of its effects and associated pathways.

Introduction to this compound

This compound is a triazinoindole-based compound identified through chemical and genetic screening as a potent inhibitor of eukaryotic ribosome biogenesis.[1] It is a cell-permeable and reversible inhibitor, making it an excellent probe for studying the dynamic process of ribosome assembly.[1][2] Unlike many other compounds that target the translational machinery itself, this compound specifically disrupts the biogenesis of the 60S ribosomal subunit.[1]

Mechanism of Action: Targeting Midasin (Mdn1)

The primary physiological target of this compound is Midasin (Mdn1), an essential ~540-kDa AAA+ (ATPases Associated with diverse cellular activities) protein.[1] Midasin plays a crucial role in the assembly of nucleolar precursors of the 60S subunit.

This compound directly binds to Midasin and inhibits its ATPase activity. This inhibition stalls the ribosome assembly process, leading to the accumulation of pre-ribosomal particles. Specifically, the inhibition of Midasin by this compound prevents the release of the assembly factor Rsa4 from late nucleoplasmic pre-60S particles, a critical step for the recycling of Rsa4 and the structural maturation of the pre-60S subunit.

The following diagram illustrates the proposed mechanism of action of this compound.

Quantitative Data

The potency of this compound has been characterized through various in vitro and in cell-based assays. The following tables summarize the key quantitative data for this compound.

Table 1: Inhibition of Midasin ATPase Activity

| Compound | Concentration | % Inhibition of ATPase Activity | Reference |

| This compound | 1 µM | ~40% |

Table 2: Dose-Dependent Inhibition of Wild-Type Midasin by this compound

| Parameter | Value | Reference |

| Apparent EC50 | ~1 µM |

Table 3: Cellular Potency of this compound in S. pombe

| Strain | Genotype | Effect | Reference |

| Wild-Type | mdn1+ | Sensitive | |

| Rbin-1 Sensitive | mdn1-L1113F | Increased sensitivity | |

| Rbin-1 Resistant | mdn1-F1093L | Substantially reduced activity |

Experimental Protocols

Detailed methodologies are crucial for the effective application of this compound as a chemical probe. Below are protocols for key experiments.

In Vitro Midasin ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of recombinant Midasin.

Materials:

-

Recombinant Midasin protein

-

This compound

-

ATP

-

ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Malachite green-based phosphate detection reagent

Procedure:

-

Prepare a reaction mixture containing ATPase assay buffer and the desired concentration of recombinant Midasin.

-

Add this compound (or DMSO as a vehicle control) to the reaction mixture at various concentrations.

-